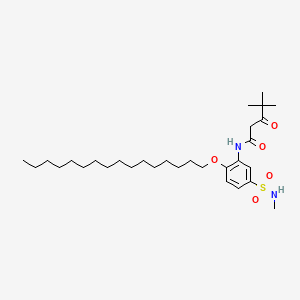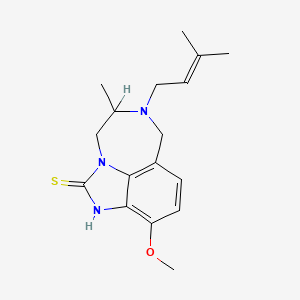
Trichokonin VI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichokonin VI is an antimicrobial peptide belonging to the peptaibol family, isolated from the fungus Trichoderma pseudokoningii . Peptaibols are known for their antibiotic properties and are characterized by their unique amino acid sequences and the presence of non-proteinogenic amino acids. This compound has shown significant potential in combating bacterial pathogens, making it a promising candidate for various applications in medicine and agriculture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichokonin VI can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases such as DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Trichoderma pseudokoningii under controlled conditions. The fermentation broth is then subjected to extraction and purification processes, including solvent extraction, chromatography, and lyophilization, to obtain the pure peptide .
Analyse Chemischer Reaktionen
Types of Reactions: Trichokonin VI undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents in SPPS.
Major Products Formed: The major products formed from these reactions include modified peptides with altered structural and functional properties, which can be tailored for specific applications .
Wissenschaftliche Forschungsanwendungen
Trichokonin VI has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal pathogens.
Medicine: Explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
Agriculture: Utilized as a biocontrol agent to protect crops from bacterial and fungal diseases
Wirkmechanismus
Trichokonin VI exerts its antimicrobial effects by interacting with the cell membranes of target organisms. The peptide inserts itself into the lipid bilayer, causing membrane permeabilization and leakage of intracellular contents. This leads to cell lysis and death. The primary molecular targets include the cell membrane components, and the pathways involved are related to membrane integrity and ion transport .
Vergleich Mit ähnlichen Verbindungen
Trichokonin VII: Another peptaibol from Trichoderma pseudokoningii with similar antimicrobial properties.
Trichokonin VIII: A related peptaibol with slight variations in its amino acid sequence.
Alamethicin: A well-known peptaibol with potent antimicrobial activity
Uniqueness of Trichokonin VI: this compound is unique due to its specific amino acid sequence and its ability to induce morphological and nanomechanical alterations in bacterial cells.
Eigenschaften
CAS-Nummer |
97242-16-5 |
|---|---|
Molekularformel |
C90H149N23O24 |
Molekulargewicht |
1937.3 g/mol |
IUPAC-Name |
(2S)-N-[1-[(2S)-1-[1-[2-[(2S)-1-[1-[(2S)-2-[N-[(2S)-1-[1-[1-[(2S)-1-[(2S)-1,5-dihydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]imino-5-iminopentan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxy-2-methylpropan-2-yl]imino-1-hydroxy-2-methylpropan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-2-hydroxyethyl]imino-1-hydroxy-2-methylpropan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1-hydroxy-2-methylpropan-2-yl]-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-(1-hydroxyethylideneamino)-2-methylpropylidene]amino]propylidene]amino]-2-methylpropylidene]amino]propylidene]amino]-2-methylpropylidene]amino]propylidene]amino]pentanediimidic acid |
InChI |
InChI=1S/C90H149N23O24/c1-45(2)41-57(71(126)109-90(25,26)82(137)113-40-30-33-58(113)72(127)103-63(46(3)4)73(128)111-89(23,24)81(136)112-88(21,22)79(134)102-55(35-38-60(92)117)69(124)101-54(34-37-59(91)116)68(123)98-53(44-114)42-52-31-28-27-29-32-52)99-62(119)43-94-75(130)83(11,12)110-74(129)64(47(5)6)104-80(135)87(19,20)108-70(125)56(36-39-61(93)118)100-65(120)48(7)95-77(132)85(15,16)106-67(122)50(9)97-78(133)86(17,18)107-66(121)49(8)96-76(131)84(13,14)105-51(10)115/h27-29,31-32,45-50,53-58,63-64,114H,30,33-44H2,1-26H3,(H2,91,116)(H2,92,117)(H2,93,118)(H,94,130)(H,95,132)(H,96,131)(H,97,133)(H,98,123)(H,99,119)(H,100,120)(H,101,124)(H,102,134)(H,103,127)(H,104,135)(H,105,115)(H,106,122)(H,107,121)(H,108,125)(H,109,126)(H,110,129)(H,111,128)(H,112,136)/t48-,49-,50-,53-,54-,55-,56-,57-,58-,63-,64-/m0/s1 |
InChI-Schlüssel |
NXYQVPDHTKILPP-WVFQXUQHSA-N |
Isomerische SMILES |
C[C@@H](C(=N[C@@H](CCC(=N)O)C(=NC(C)(C)C(=N[C@@H](C(C)C)C(=NC(C)(C)C(=NCC(=N[C@@H](CC(C)C)C(=NC(C)(C)C(=O)N1CCC[C@H]1C(=N[C@@H](C(C)C)C(=NC(C)(C)C(=NC(C)(C)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CC2=CC=CC=C2)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(C)(C)N=C([C@H](C)N=C(C(C)(C)N=C([C@H](C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O |
Kanonische SMILES |
CC(C)CC(C(=NC(C)(C)C(=O)N1CCCC1C(=NC(C(C)C)C(=NC(C)(C)C(=NC(C)(C)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(CC2=CC=CC=C2)CO)O)O)O)O)O)O)O)N=C(CN=C(C(C)(C)N=C(C(C(C)C)N=C(C(C)(C)N=C(C(CCC(=N)O)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




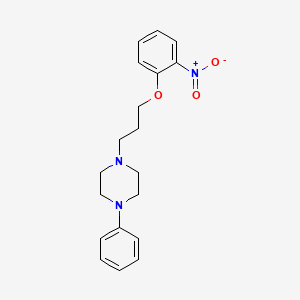
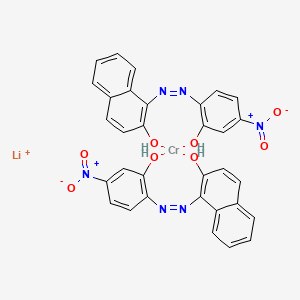

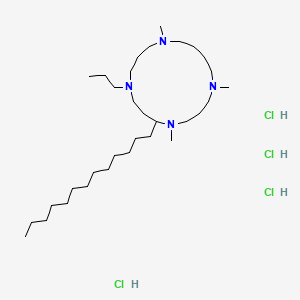
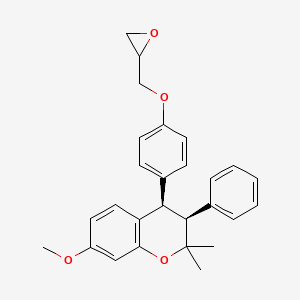
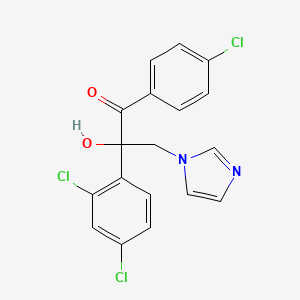
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)
